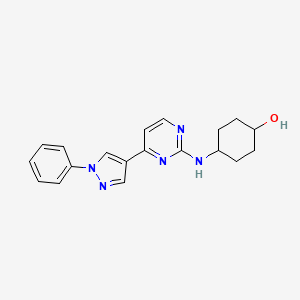
trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol: is a complex organic compound that features a cyclohexanol core with a pyrimidinyl and pyrazolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling of the pyrazole and pyrimidine rings: This step often requires a palladium-catalyzed cross-coupling reaction.
Introduction of the cyclohexanol moiety: This can be done via a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less expensive and more readily available reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group in the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexane
- trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanone
Uniqueness
- The presence of both pyrazole and pyrimidine rings in the same molecule provides a unique structural framework that can interact with multiple biological targets.
- The hydroxyl group in the cyclohexanol moiety adds to the compound’s versatility in forming hydrogen bonds, enhancing its binding affinity and specificity.
Propiedades
Fórmula molecular |
C19H21N5O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C19H21N5O/c25-17-8-6-15(7-9-17)22-19-20-11-10-18(23-19)14-12-21-24(13-14)16-4-2-1-3-5-16/h1-5,10-13,15,17,25H,6-9H2,(H,20,22,23) |
Clave InChI |
OVIUXIIXFOKXOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
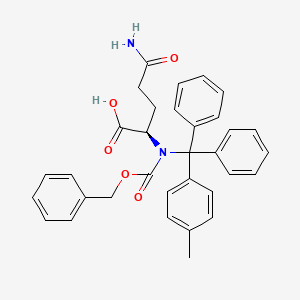
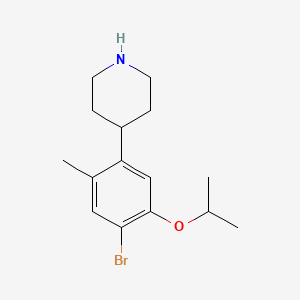
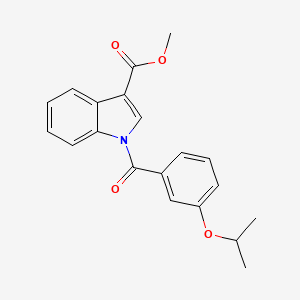
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
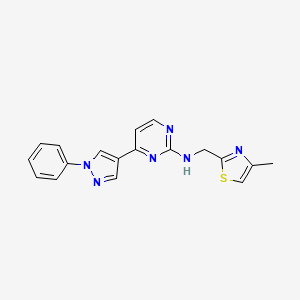
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
